6-Bromo-4-fluoronicotinic acid
Overview
Description
6-Bromo-4-fluoronicotinic acid: is an organic compound with the molecular formula C₆H₃BrFNO₂ . It is a derivative of nicotinic acid, where the hydrogen atoms at positions 6 and 4 of the pyridine ring are replaced by bromine and fluorine atoms, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions:
One common method for synthesizing 6-Bromo-4-fluoronicotinic acid involves the Suzuki–Miyaura coupling reaction . This reaction typically uses a palladium catalyst to couple a boronic acid with an aryl halide. The general reaction conditions include:
Catalyst: Palladium(II) acetate
Ligand: Triphenylphosphine
Base: Potassium carbonate
Solvent: Tetrahydrofuran
Temperature: 80-100°C
Industrial Production Methods:
Industrial production of this compound may involve similar coupling reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 6-Bromo-4-fluoronicotinic acid can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the halogen atoms.
Coupling Reactions: It can participate in various coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products:
Substituted Nicotinic Acids: Products where the bromine or fluorine atoms are replaced by other functional groups.
Coupled Products: Complex molecules formed by coupling reactions with other aromatic compounds.
Scientific Research Applications
Chemistry:
6-Bromo-4-fluoronicotinic acid is used as a building block in organic synthesis. It is particularly valuable in the synthesis of heterocyclic compounds and as a precursor for more complex molecules.
Biology and Medicine:
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It can be modified to create derivatives with various biological activities, including antimicrobial and anticancer properties.
Industry:
The compound is used in the development of advanced materials, such as liquid crystals and organic semiconductors.
Mechanism of Action
The mechanism of action of 6-Bromo-4-fluoronicotinic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity for these targets. The exact pathways involved would vary based on the specific derivative and its intended use .
Comparison with Similar Compounds
- 6-Bromo-4-chloronicotinic acid
- 6-Bromo-4-iodonicotinic acid
- 6-Bromo-4-methylnicotinic acid
Comparison:
6-Bromo-4-fluoronicotinic acid is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic properties. Compared to its analogs, such as 6-Bromo-4-chloronicotinic acid or 6-Bromo-4-iodonicotinic acid, the fluorine atom provides a different level of electronegativity and steric hindrance, affecting its reactivity and interaction with other molecules. This makes it particularly useful in applications requiring specific electronic characteristics .
Properties
IUPAC Name |
6-bromo-4-fluoropyridine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFNO2/c7-5-1-4(8)3(2-9-5)6(10)11/h1-2H,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUNHEJGCSBSFEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Br)C(=O)O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90721191 | |
Record name | 6-Bromo-4-fluoropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90721191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1060809-33-7 | |
Record name | 6-Bromo-4-fluoropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90721191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-bromo-4-fluoropyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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